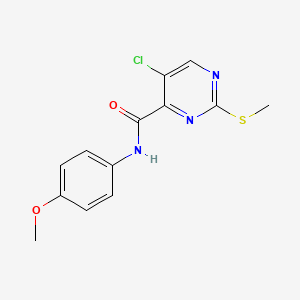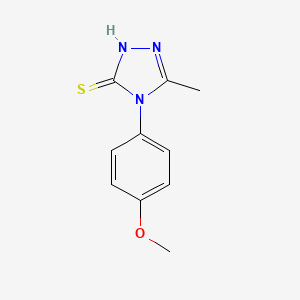![molecular formula C18H29FN4O B2414155 4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline CAS No. 1089279-63-9](/img/structure/B2414155.png)
4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline
Overview
Description
4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline, also known as FEPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FEPP belongs to the class of compounds known as anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs.
Scientific Research Applications
Boronic Acid Derivatives in Organic Synthesis
Boronic acid derivatives, including the title compound, serve as crucial intermediates in organic synthesis. Their applications span carbon-carbon coupling and carbon heterocoupling reactions . Specifically, this compound’s unique structure contributes to its biological activity and pharmacological effects. Notably, it has been employed in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment.
Fluorine-Containing Compounds in Medicine
Fluorine-containing compounds play a pivotal role in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have received FDA approval . The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Our title compound, with its fluoroethyl group, aligns with this trend.
Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics find widespread use in clinical cancer surgery. In vivo studies and clinical data suggest that these anesthetics may have positive implications for cancer treatment. The title compound’s amide functionality positions it well for potential therapeutic applications in cancer management .
Late-Stage Fluorination for Pyrazole Synthesis
Late-stage fluorination using Selectfluor® provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles. While our compound, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), exhibits lower Diels–Alder reactivity than 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), it demonstrates higher stability in the presence of biological nucleophiles .
properties
IUPAC Name |
4-[4-[4-(2-fluoroethyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN4O/c1-24-18-14-16(2-3-17(18)20)22-7-4-15(5-8-22)23-12-10-21(9-6-19)11-13-23/h2-3,14-15H,4-13,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJLMYXPDIHNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

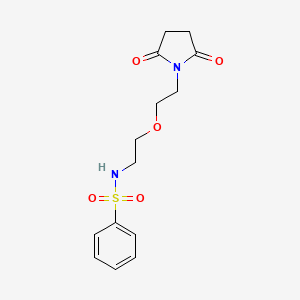
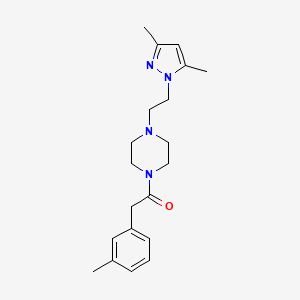

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
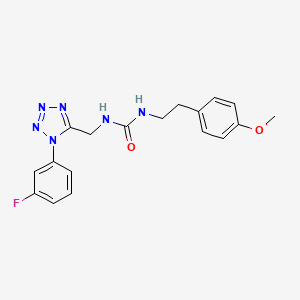
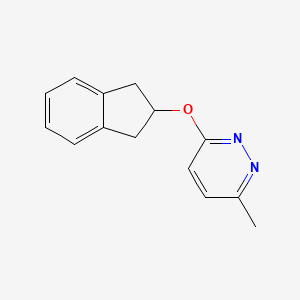
![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)


